N-Ethyl 1-BOC-piperidine-4-carboxamide
Overview
Description
N-Ethyl 1-BOC-piperidine-4-carboxamide is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is also known by its IUPAC name, tert-butyl 4-[(ethylamino)carbonyl]-1-piperidinecarboxylate . This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl 1-BOC-piperidine-4-carboxamide typically involves the reaction of 1-BOC-piperidine-4-carboxylic acid with ethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl 1-BOC-piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Ethyl 1-BOC-piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Ethyl 1-BOC-piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Ethyl 1-BOC-piperidine-4-carboxamide can be compared with other similar compounds, such as:
Ethyl N-Boc-piperidine-4-carboxylate: This compound has a similar structure but differs in the functional groups attached to the piperidine ring.
N-Boc-4-piperidinecarboxylic acid: This compound is another derivative of piperidine with a different substitution pattern.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in research and industry .
Biological Activity
N-Ethyl 1-BOC-piperidine-4-carboxamide, also known as Ethyl N-Boc-piperidine-4-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and implications in pharmacology, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 257.33 g/mol. The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxamide functional group that plays a crucial role in its biological activity.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial activities, particularly against Mycobacterium species. For instance, studies have shown that piperidine-4-carboxamides can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to significant antimicrobial effects against M. abscessus and other pathogens .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicates that modifications to the piperidine ring and the carboxamide group can significantly influence biological activity. For example, the presence of specific substituents on the piperidine ring has been correlated with enhanced potency against various microbial strains .
Compound | Modification | Biological Activity |
---|---|---|
1 | No modification | Baseline activity |
2 | Methyl group at position 2 | Increased activity |
3 | Ethyl group at position 3 | Decreased activity |
Cytotoxicity Studies
While evaluating the cytotoxic effects of this compound, it was found that certain analogs exhibited low cytotoxicity while retaining antimicrobial efficacy. This characteristic is crucial for potential therapeutic applications as it minimizes adverse effects on human cells .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : In a study involving various piperidine derivatives, this compound was tested against Staphylococcus aureus and demonstrated significant inhibition at low concentrations.
- Pharmacological Implications : A pharmacokinetic study indicated that compounds with similar structures could effectively cross lipid membranes, suggesting potential for CNS-targeted therapies .
Properties
IUPAC Name |
tert-butyl 4-(ethylcarbamoyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-5-14-11(16)10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEYNQCEJHEOEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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